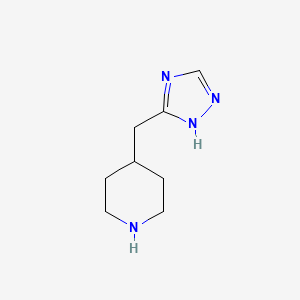
1,3-Dimethyl-1H-pyrazole-4-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group onto the pyrazole ring .
Industrial Production Methods
Industrial production of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the aldehyde group but shares the pyrazole core structure.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure with a different substitution pattern on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-4-carboxaldehyde: Contains a carboxaldehyde group at a different position on the pyrazole ring.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aldehyde group and the dimethyl-substituted pyrazole ring provides a distinct combination of functional groups that can be exploited in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(1,3-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3 |
Clé InChI |
FXHRSRBRVHDHOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)









![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)


